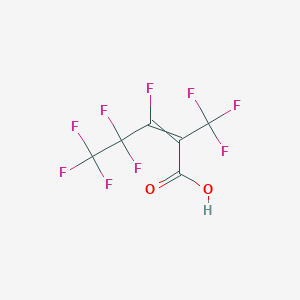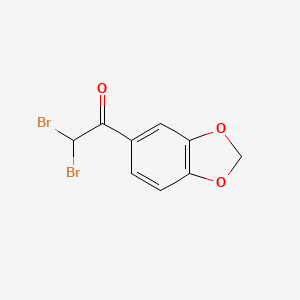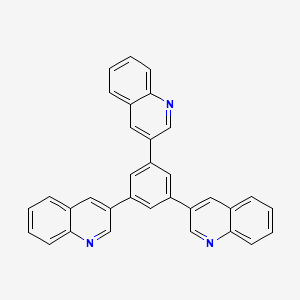
2,9-Bis(9,9-dimethyl-9h-fluoren-2-yl)-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Bis(9,9-dimethyl-9h-fluoren-2-yl)-1,10-phenanthroline is an organic compound that has garnered interest in various scientific fields due to its unique structural and electronic properties. This compound is characterized by the presence of two 9,9-dimethyl-9H-fluoren-2-yl groups attached to a 1,10-phenanthroline core. The combination of these moieties imparts distinct photophysical and chemical properties, making it a valuable molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(9,9-dimethyl-9h-fluoren-2-yl)-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dimethyl-9H-fluorene and 1,10-phenanthroline.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any moisture interference. A common approach involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the fluorenyl groups to the phenanthroline core.
Purification: The resulting product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Bis(9,9-dimethyl-9h-fluoren-2-yl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced phenanthroline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where functional groups are introduced into the fluorenyl or phenanthroline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced phenanthroline derivatives.
Substitution: Functionalized fluorenyl or phenanthroline compounds.
Wissenschaftliche Forschungsanwendungen
2,9-Bis(9,9-dimethyl-9h-fluoren-2-yl)-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique photophysical properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and sensing applications.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 2,9-Bis(9,9-dimethyl-9h-fluoren-2-yl)-1,10-phenanthroline involves its ability to coordinate with metal ions and form stable complexes. These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications. The compound can interact with molecular targets such as DNA, proteins, and enzymes, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,9-Bis(9,9-dimethyl-9H-fluoren-7-yl)-1,10-phenanthroline: Similar structure but with fluorenyl groups attached at different positions.
2,9-Bis(9,9-dimethyl-9H-fluoren-2-yl)-4,7-diphenyl-1,10-phenanthroline: Contains additional phenyl groups on the phenanthroline core.
2,9-Bis(9,9-dimethyl-9H-fluoren-2-yl)-1,10-phenanthroline-5,6-dione: Oxidized derivative with quinone functionality.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique electronic and photophysical properties. This makes it particularly valuable for applications in optoelectronics and as a ligand in coordination chemistry.
Eigenschaften
CAS-Nummer |
676542-63-5 |
|---|---|
Molekularformel |
C42H32N2 |
Molekulargewicht |
564.7 g/mol |
IUPAC-Name |
2,9-bis(9,9-dimethylfluoren-2-yl)-1,10-phenanthroline |
InChI |
InChI=1S/C42H32N2/c1-41(2)33-11-7-5-9-29(33)31-19-15-27(23-35(31)41)37-21-17-25-13-14-26-18-22-38(44-40(26)39(25)43-37)28-16-20-32-30-10-6-8-12-34(30)42(3,4)36(32)24-28/h5-24H,1-4H3 |
InChI-Schlüssel |
JEFMGFMFZUGBJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC5=C(C=CC6=C5N=C(C=C6)C7=CC8=C(C=C7)C9=CC=CC=C9C8(C)C)C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12522190.png)
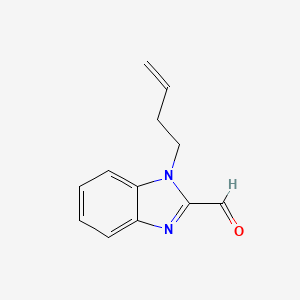
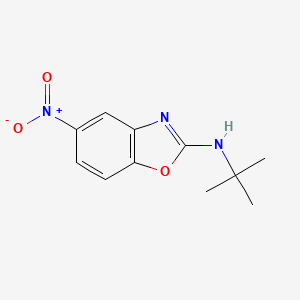
![5,6-Bis[3-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12522205.png)

![1,1'-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene]](/img/structure/B12522216.png)
![Benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]-](/img/structure/B12522225.png)
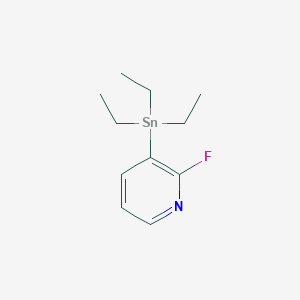
![Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate](/img/structure/B12522242.png)
![[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene](/img/structure/B12522243.png)
